methyl 9H-pyrido[3,4-b]indole-1-carboxylate
Overview
Description
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate (MPC) is an indole-based compound that has recently been studied for its potential applications in scientific research. MPC is a synthetic molecule with a molecular weight of 224.25 g/mol, and is composed of carbon, hydrogen, and nitrogen atoms. It is a colorless liquid at room temperature and has a boiling point of 266 °C. MPC has been found to have a variety of properties, including antiviral, anti-inflammatory, and antifungal activities. In recent years, MPC has been studied for its potential use in laboratory experiments, and it has been found to have several advantages for these experiments.
Scientific Research Applications
Mutagenic Applications: A study by Murakami et al. (2010) identified 9-(4'-Aminophenyl)-9H-PYRIDO[3,4-b]INDOLE 2 as a mutagenic aminophenyl norharman with unique structure, suggesting potential applications in organic synthesis (Murakami et al., 2010).
Corrosion Inhibition: Indole derivatives, including 9H-pyrido[3,4-b]indole (norharmane) and 1-methyl-9H-pyrido[3,4-b]indole (harmane), have been found to effectively inhibit C38 steel corrosion in hydrochloric solutions, which has implications for industrial applications (Lebrini, Robert, & Roos, 2013).
Medical Research: Derivatives like 3-amino-9H-pyrido[3,4-b]indole and 3-amino-1-methyl-9H-pyrido[3,4-b]indole have been identified as effective inhibitors of sister chromatid exchanges in human cells, which can have implications in genetic research and potentially in cancer research (Tada, Saeki, & Oikawa, 1983).
Mass Spectrometry Applications: β-carboline alkaloids, closely related to methyl 9H-pyrido[3,4-b]indole-1-carboxylate, have been shown to be useful as matrices for matrix-assisted ultraviolet laser desorption time-of-flight mass spectrometry (MALDI/TOF-MS) of proteins and sulfated oligosaccharides (Nonami, Fukui, & Erra-Balsells, 1997).
Antifilarial Chemotherapy: Studies have indicated the potential of certain 9H-pyrido[3,4-b]indole derivatives as new lead compounds in antifilarial chemotherapy, suggesting their use in treating parasitic infections (Srivastava et al., 1999).
DNA Interaction Studies: Norharman and harman, derivatives of 9H-pyrido[3,4-b]indole, have been studied for their interactions with DNA, demonstrating effects like fluorescence quenching and changes in absorption spectra, which is relevant for molecular biology and genetic research (Hayashi, Nagao, & Sugimura, 1977).
Future Directions
The future directions for research on “methyl 9H-pyrido[3,4-b]indole-1-carboxylate” could involve further exploration of its synthesis methods, particularly the one-pot process involving alcohol oxidation, Pictet-Spengler cyclisation, and oxidative aromatisation . Additionally, more research is needed to understand its mechanism of action, particularly its inhibitory effect on CYP .
Mechanism of Action
Target of Action
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate, also known as 1-Methoxycarbonyl-beta-carboline, is a natural alkaloid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It belongs to the class of organic compounds known as harmala alkaloids . These compounds are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3,4-b]indole . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Beta-carbolines are known to be involved in a number of biologically active molecules and have shown activity against alzheimer’s disease, bacterial infection, inflammation, hiv and aids, and various forms of cancers . The downstream effects of these pathways are diverse and depend on the specific targets and the cellular context.
Result of Action
Given its classification as a harmala alkaloid , it may have potential therapeutic applications in various diseases, including Alzheimer’s disease, bacterial infections, inflammation, HIV and AIDS, and various forms of cancers .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Methoxycarbonyl-beta-carboline are diverse. It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The precursor compounds for its biosynthesis include serotonin (syn. 5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates .
Molecular Mechanism
The molecular mechanism of action of 1-Methoxycarbonyl-beta-carboline is complex. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Methoxycarbonyl-beta-carboline can vary with different dosages in animal models
Metabolic Pathways
1-Methoxycarbonyl-beta-carboline is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels.
properties
IUPAC Name |
methyl 9H-pyrido[3,4-b]indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCTTUBAHKEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188208 | |
Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3464-66-2 | |
Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of methyl 9H-pyrido[3,4-b]indole-1-carboxylate?
A1: this compound is characterized by its β-carboline core structure. This core comprises an indole ring fused with a pyridine ring. The "1-methoxycarbonyl" designation indicates the presence of a methyl ester group (-COOCH3) attached to the first carbon atom of the β-carboline scaffold.
Q2: How is this compound synthesized?
A2: A recent study [] highlights a novel synthetic route for this compound. This one-pot method utilizes manganese dioxide (MnO2) to mediate three crucial steps:
Q3: Where has this compound been found in nature?
A3: this compound has been isolated from the leaves of the Ailanthus altissima tree []. This discovery highlights the presence of this compound in natural sources and prompts further investigation into its potential biological roles.
Q4: Why is there interest in developing synthetic routes for this compound and related compounds?
A4: The carboline ring system, inherent to this compound, represents a significant pharmacophore, a molecular framework known to interact with biological targets. This makes it valuable in drug discovery and development. Efficient synthetic routes allow researchers to generate diverse analogs containing this carboline moiety, potentially unlocking new therapeutic agents [].
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